3,4,5-Trifluoropyridine
Overview
Description
3,4,5-Trifluoropyridine is an organic compound with the chemical formula C5H2F3N. It is a colorless liquid with a pungent odor and is known for its chemical stability. This compound is part of the fluoropyridine family, which is characterized by the presence of fluorine atoms on the pyridine ring.
Preparation Methods
The synthesis of 3,4,5-Trifluoropyridine typically involves the reaction of pyridine with fluorinating agents. One common method is the reaction of pyridine with trifluoromethanesulfonic acid, followed by fluorination and dehydration reactions. This method allows for the selective introduction of fluorine atoms at specific positions on the pyridine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,4,5-Trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common reagents used in these reactions include potassium fluoride, trifluoromethanesulfonic acid, and various metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and other fluorinated aromatic compounds .
Scientific Research Applications
3,4,5-Trifluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated biomolecules, which can be used as probes or inhibitors in biological studies.
Medicine: Fluorinated pyridines, including this compound, are used in the development of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of agrochemicals, dyes, and polymers, where the presence of fluorine atoms imparts desirable properties such as increased chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoropyridine is largely dependent on its ability to interact with various molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. This makes it a valuable tool in drug design, where it can modulate the activity of enzymes, receptors, and other proteins .
Comparison with Similar Compounds
3,4,5-Trifluoropyridine can be compared with other fluorinated pyridines, such as 2,3,5-Trifluoropyridine and 3,5-Difluoropyridine. While all these compounds share the presence of fluorine atoms on the pyridine ring, their specific substitution patterns result in different chemical and biological properties. For example, this compound is unique in its substitution pattern, which can lead to different reactivity and applications compared to its analogs .
Similar Compounds
- 2,3,5-Trifluoropyridine
- 3,5-Difluoropyridine
- Pentafluoropyridine
- 2-Fluoropyridine
Properties
IUPAC Name |
3,4,5-trifluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWONYIDVFISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583254 | |
Record name | 3,4,5-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67815-54-7 | |
Record name | 3,4,5-Trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trifluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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